molecular formula C9H8ClF6N B1320715 (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 42365-62-8

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B1320715
CAS No.: 42365-62-8
M. Wt: 279.61 g/mol
InChI Key: OKJHHGNJFKHGRZ-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H8ClF6N. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable compound in various scientific research fields .

Scientific Research Applications

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound is considered hazardous . It has been assigned the signal word “Danger” and is classified under Hazard Class 8 . Precautionary statements include P260-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, nitro compounds, and other derivatives that retain the trifluoromethyl groups, making them useful intermediates in further chemical synthesis .

Mechanism of Action

The mechanism of action of (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent compound in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Difluorophenyl)methanamine hydrochloride
  • (3,5-Dichlorophenyl)methanamine hydrochloride
  • (3,5-Dimethylphenyl)methanamine hydrochloride

Uniqueness

What sets (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride apart from similar compounds is the presence of two trifluoromethyl groups. These groups significantly influence its chemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15;/h1-3H,4,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJHHGNJFKHGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595125
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-62-8
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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